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Compound of Interest

Compound Name: EPZ028862

Cat. No.: B12390063 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the selectivity profile of EPZ028862, a potent inhibitor

of the histone methyltransferase DOT1L. This document outlines its performance against other

relevant inhibitors, supported by experimental data, and provides detailed methodologies for

key assays.

EPZ028862 is a small molecule inhibitor targeting DOT1L (Disruptor of Telomeric Silencing 1-

Like), a histone methyltransferase (HMT) that exclusively methylates histone H3 on lysine 79

(H3K79). Aberrant DOT1L activity is a key driver in the pathogenesis of mixed-lineage leukemia

(MLL)-rearranged leukemias, making it a prime therapeutic target. The selectivity of DOT1L

inhibitors is a critical parameter, as off-target effects on other HMTs can lead to unforeseen

toxicities. This guide compares the selectivity of EPZ028862 with other notable DOT1L

inhibitors, providing a framework for its evaluation in preclinical and clinical research.

Selectivity Profile of DOT1L Inhibitors
While a comprehensive public dataset for the selectivity of EPZ028862 against a wide panel of

histone methyltransferases is not readily available, extensive data exists for its close structural

and functional analog, Pinometostat (EPZ-5676), also developed by Epizyme. Pinometostat is

a potent and highly selective DOT1L inhibitor with a Ki of 80 pM.[1][2][3] It has demonstrated

over 37,000-fold selectivity against other protein methyltransferases.[1] Given the high

structural similarity and shared mechanism of action, a similarly high selectivity profile is

anticipated for EPZ028862.
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For a robust comparative analysis, we will utilize the selectivity data of Pinometostat (EPZ-

5676) as a representative profile for a highly selective DOT1L inhibitor and compare it with

other known DOT1L inhibitors, SGC0946 and Dia2.

Compound Target IC50 / Ki Selectivity Reference

Pinometostat

(EPZ-5676)
DOT1L Ki = 80 pM

>37,000-fold vs.

other PMTs
[1]

SGC0946 DOT1L IC50 = 0.3 nM High Not specified

Dia2 DOT1L IC50 = 1.2 nM High Not specified

Table 1: Comparative Inhibitory Activity of Selected DOT1L Inhibitors. This table summarizes

the reported inhibitory potency of Pinometostat (EPZ-5676), a close analog of EPZ028862, and

competitor compounds against DOT1L. The high selectivity of Pinometostat suggests a

favorable therapeutic window.

Experimental Protocols
The determination of inhibitor selectivity is paramount in drug discovery. The following are

detailed protocols for two common biochemical assays used to assess the inhibitory activity of

compounds against histone methyltransferases.

Radiometric Histone Methyltransferase (HMT) Assay
This assay measures the transfer of a radiolabeled methyl group from the cofactor S-adenosyl-

L-methionine (SAM) to a histone substrate.

Materials:

Recombinant HMT enzyme (e.g., DOT1L)

Histone substrate (e.g., recombinant histone H3 or nucleosomes)

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

Test compound (e.g., EPZ028862)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

Stop solution (e.g., 10 mM S-adenosyl-L-homocysteine (SAH))

Filter plates (e.g., phosphocellulose or glass fiber)

Scintillation fluid

Microplate scintillation counter

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a microplate, add the test compound dilutions.

Add the HMT enzyme and histone substrate to each well.

Initiate the reaction by adding [³H]-SAM.

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

Stop the reaction by adding the stop solution.

Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.

Wash the filter plate multiple times to remove unincorporated [³H]-SAM.

Add scintillation fluid to each well and measure the radioactivity using a microplate

scintillation counter.

Calculate the percent inhibition for each compound concentration relative to a vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.[4][5]

AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay) for HMT Activity
This is a bead-based immunoassay that does not require radioactivity.
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Materials:

Recombinant HMT enzyme

Biotinylated histone substrate

SAM

Test compound

AlphaLISA Acceptor beads conjugated to an antibody specific for the methylated histone

mark

Streptavidin-coated Donor beads

AlphaLISA assay buffer

Microplate reader capable of AlphaLISA detection

Procedure:

Prepare serial dilutions of the test compound.

In a microplate, add the test compound, HMT enzyme, biotinylated histone substrate, and

SAM.

Incubate to allow the enzymatic reaction to proceed.

Add AlphaLISA Acceptor beads and incubate to allow binding to the methylated substrate.

Add Streptavidin-coated Donor beads, which bind to the biotinylated substrate, bringing the

Donor and Acceptor beads in close proximity.

Incubate in the dark.

Excite the Donor beads at 680 nm. The resulting singlet oxygen activates the Acceptor

beads, which emit light at 615 nm.

Measure the light emission using a compatible microplate reader.
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Calculate the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow
The development of MLL-rearranged leukemia is critically dependent on the aberrant activity of

DOT1L. The following diagrams illustrate the DOT1L signaling pathway and a typical

experimental workflow for evaluating DOT1L inhibitors.
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Caption: DOT1L signaling pathway in MLL-rearranged leukemia.
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Caption: Experimental workflow for evaluating DOT1L inhibitors.
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EPZ028862, as a potent and likely highly selective inhibitor of DOT1L, holds significant

promise for the treatment of MLL-rearranged leukemias. The comparative analysis, using its

close analog Pinometostat (EPZ-5676) as a benchmark, highlights its potential for a favorable

therapeutic index with minimal off-target effects. The provided experimental protocols offer a

standardized approach for researchers to independently verify and expand upon these

findings. Further head-to-head studies with a broad panel of histone methyltransferases will be

invaluable in fully elucidating the selectivity profile of EPZ028862 and solidifying its position as

a leading candidate for targeted epigenetic therapy.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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